molecular formula C16H22O3 B2740167 2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial CAS No. 2095411-21-3

2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial

Cat. No.: B2740167
CAS No.: 2095411-21-3
M. Wt: 262.349
InChI Key: XLRORTAZJWVEIQ-UHFFFAOYSA-N
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Description

2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyran ring substituted with tert-butyl groups and a malonaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial typically involves the reaction of 2,6-di-tert-butylphenol with appropriate aldehydes under specific conditions. One common method includes the use of strong acids like triflic acid or solid acids such as zeolites to catalyze the reaction . The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The optimization of reaction parameters and the use of high-throughput screening methods can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.

    Substitution: The tert-butyl groups and the pyran ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or other electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyran derivatives.

Scientific Research Applications

2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial involves its interaction with molecular targets through various pathways. The compound’s reactivity allows it to form covalent bonds with nucleophiles, leading to the modification of proteins, nucleic acids, and other biomolecules. This can result in changes in cellular functions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial is unique due to its combination of a pyran ring and malonaldehyde moiety, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2,6-ditert-butylpyran-4-ylidene)propanedial
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-15(2,3)13-7-11(12(9-17)10-18)8-14(19-13)16(4,5)6/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRORTAZJWVEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=O)C=O)C=C(O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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